Guvacine

Descripción

This compound is a pyridine alkaloid found in the Areca nut (also known as the Betel nut). It is an experimental drug with no approved indication. Experimental studies are still being investigated to determine all of the physiological effects and mechanisms of action of this compound. Currently it has been determined that this compound is a specific GABA reuptake inhibitor with no significant affinity at GABA receptors.

This compound has been reported in Areca catechu with data available.

RN given refers to parent cpd

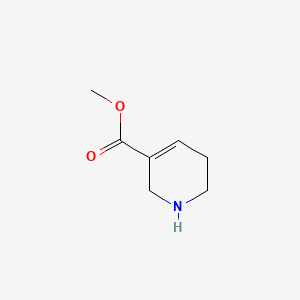

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h2,7H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDZOWFRBNTPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871702 | |

| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in water, and almost insoluble in 100% alcohol, ether, chloroform, and benzene. | |

| Record name | Guvacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

498-96-4 | |

| Record name | Guvacine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guvacine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08848 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,5,6-Tetrahydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUVACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41538P325K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Guvacine's Mechanism of Action on GABA Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacine, a naturally occurring alkaloid derived from the areca nut, functions as a competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, this compound elevates extracellular GABA concentrations, thereby enhancing inhibitory neurotransmission. This guide provides a comprehensive overview of the mechanism of action of this compound on the four major GABA transporter subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. It includes a detailed summary of its inhibitory potency, the experimental protocols used for its characterization, and a discussion of its impact on GABAergic signaling pathways.

Introduction to GABA Transporters and this compound

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the balance between neuronal excitation and inhibition.[1] GABA transporters (GATs) are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of GABA from the extracellular space into presynaptic neurons and surrounding glial cells, thus terminating its synaptic action.[2] Four distinct GABA transporter subtypes have been identified: GAT-1 (SLC6A1), GAT-2 (SLC6A13), GAT-3 (SLC6A11), and the betaine/GABA transporter 1 (BGT-1; SLC6A12).[3]

This compound, a pyridine alkaloid, is a well-established competitive inhibitor of GABA transporters.[4] Its ability to block GABA reuptake leads to an accumulation of GABA in the synaptic cleft, which in turn potentiates the activity of postsynaptic GABA receptors.[5] This mechanism underlies its potential as a pharmacological tool for studying the GABAergic system and as a lead compound for the development of therapeutics for neurological disorders characterized by GABAergic dysfunction, such as epilepsy and anxiety.[5]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified against the four human and rat GABA transporter subtypes using radiolabeled GABA uptake assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 14 | [6] |

| Rat | 39 | [6][7] | |

| GAT-2 | Rat | 58 | [6][7] |

| GAT-3 | Human | 119 | [6] |

| Rat | 378 | [6][7] | |

| BGT-1 | Human | 1870 | [6] |

Note: Some literature may refer to BGT-1 as GAT-4 in mice.[4]

The data indicates that this compound exhibits a modest selectivity for GAT-1, particularly in humans, over the other transporter subtypes.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor at the GABA binding site on the transporters. This means that this compound directly competes with GABA for binding to the transporter protein. Molecular modeling studies and structural analyses of GAT-1 suggest that the binding of GABA and its analogs, like this compound, occurs within a central binding pocket accessible from the extracellular side.[8][9] The binding of this compound to the transporter prevents the conformational changes necessary for the translocation of GABA across the cell membrane, thereby inhibiting the reuptake process.

This compound Binding Site and Structural Basis of Selectivity

While a crystal structure of this compound in complex with a GABA transporter is not yet available, insights into its binding mode can be inferred from homology models based on the bacterial leucine transporter (LeuT) and cryo-electron microscopy structures of GAT-1 in complex with other inhibitors like tiagabine.[8][10][11] The binding of small ligands like GABA and this compound is understood to occur in an extended conformation within the S1 binding site.[8] Key interactions likely involve hydrogen bonds between the carboxylate and amino groups of this compound and polar residues within the binding pocket, as well as interactions with the co-transported sodium ions.[12][13]

The modest selectivity of this compound for GAT-1 over other subtypes is attributed to differences in the amino acid residues lining the binding pocket. For instance, a key residue in GAT-1 (tyrosine at position 60) is replaced by a glutamate in GAT-2 and GAT-3, which may alter the binding affinity of certain inhibitors.[9][14]

Experimental Protocols

The inhibitory activity of this compound on GABA transporters is primarily determined using [³H]GABA uptake assays in either cultured cell lines expressing a specific transporter subtype or in preparations of isolated nerve terminals (synaptosomes).

[³H]GABA Uptake Assay in HEK293 Cells

This protocol describes a typical procedure for assessing this compound's inhibitory effect on a specific human GABA transporter subtype heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells.

Materials:

-

HEK293 cells stably transfected with the human GAT-1, GAT-2, GAT-3, or BGT-1 gene

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

[³H]GABA (radioligand)

-

Unlabeled GABA

-

This compound hydrochloride

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the stably transfected HEK293 cells in appropriate flasks or multi-well plates until they reach a suitable confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

-

Pre-incubation: Add assay buffer containing various concentrations of this compound to the cells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Initiate the GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and unlabeled GABA to each well.

-

Incubation: Incubate the cells for a short period (e.g., 1-10 minutes) to allow for GABA uptake. This incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the incubation solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor, like tiagabine for GAT-1) from the total uptake. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol outlines the procedure for measuring this compound's effect on GABA uptake in a more physiologically relevant preparation of nerve terminals.

Materials:

-

Rat brain tissue (e.g., cortex or whole brain)

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Homogenizer

-

Refrigerated centrifuge

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

[³H]GABA

-

Unlabeled GABA

-

This compound hydrochloride

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize the brain tissue in ice-cold sucrose buffer.[15][16]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[15]

-

Centrifuge the resulting supernatant at a higher speed (e.g., 12,000-20,000 x g for 20 minutes) to pellet the crude synaptosomes.[15][16]

-

Resuspend the synaptosomal pellet in the assay buffer.

-

-

Uptake Assay: The subsequent steps for the uptake assay are similar to those described for the cell-based assay, involving pre-incubation with this compound, initiation of uptake with [³H]GABA, a short incubation period, termination of uptake by rapid filtration or washing, and measurement of radioactivity.

Signaling Pathways and Downstream Effects

By inhibiting GABA transporters, this compound indirectly modulates GABAergic signaling. The primary consequence of GAT inhibition is an increase in the concentration and residence time of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABAA receptors and metabotropic GABAB receptors on postsynaptic neurons.

Enhanced GABAA Receptor-Mediated Signaling

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[6] When activated by GABA, they mediate a rapid influx of Cl⁻ into the neuron, leading to hyperpolarization of the postsynaptic membrane and a decrease in the likelihood of action potential firing.[17] By increasing the availability of GABA, this compound potentiates this inhibitory postsynaptic potential (IPSP), resulting in a more profound and prolonged inhibition of the postsynaptic neuron.

Enhanced GABAB Receptor-Mediated Signaling

GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation by GABA, initiate a slower and more prolonged inhibitory response.[18] They are coupled via G-proteins to the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium (K⁺) channels, as well as the inhibition of voltage-gated calcium (Ca²⁺) channels.[18] The activation of K⁺ channels leads to a hyperpolarizing efflux of K⁺, while the inhibition of Ca²⁺ channels reduces neurotransmitter release from presynaptic terminals. This compound-induced elevation of synaptic GABA can therefore lead to a sustained modulation of neuronal excitability and neurotransmitter release through these GABAB-mediated pathways.

Visualizations

This compound's Mechanism of Action on GABA Transporters

Caption: Competitive inhibition of GABA transporter by this compound.

Experimental Workflow for [³H]GABA Uptake Assay

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Downstream Signaling Effects of GAT Inhibition by this compound

Caption: Downstream effects of GAT inhibition by this compound.

Conclusion

This compound serves as a valuable pharmacological tool for the study of the GABAergic system. Its mechanism of action as a competitive inhibitor of GABA transporters, with a modest preference for GAT-1, is well-characterized. By preventing GABA reuptake, this compound enhances both fast and slow inhibitory neurotransmission through the potentiation of GABAA and GABAB receptor signaling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other GABA transporter inhibitors, which hold promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. structural-insights-into-gaba-transport-inhibition-using-an-engineered-neurotransmitter-transporter - Ask this paper | Bohrium [bohrium.com]

- 5. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 8. Insights into binding events of GABA- and Tiagabine- analogues in the Gamma-Aminobutyric Acid Transporter 1 by means of Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of GABA reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter | PLOS One [journals.plos.org]

- 13. Interaction of GAT1 with sodium ions: from efficient recruitment to stabilisation of substrate and conformation [elifesciences.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 17. GABA receptor - Wikipedia [en.wikipedia.org]

- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]

Guvacine from Areca catechu: A Technical Guide to Natural Sourcing and Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of guvacine, a pyridine alkaloid naturally occurring in the nut of the Areca catechu palm. This compound is of significant interest to the scientific community, primarily for its activity as a specific gamma-aminobutyric acid (GABA) reuptake inhibitor.[1][2][3] This guide details its natural abundance, outlines detailed protocols for its extraction and isolation, and presents its mechanism of action through signaling pathway diagrams.

Natural Source and Quantitative Distribution

This compound is one of the primary alkaloids found in the nut of Areca catechu, commonly known as the betel nut.[1] The alkaloid composition of the areca nut is complex, also containing arecoline, arecaidine, and guvacoline.[4][5][6][7][8] The total alkaloid content in the areca nut ranges from 0.3% to 0.7%.[5][9]

The concentration of individual alkaloids, including this compound, varies significantly depending on the maturity of the nut. While arecoline is often the most abundant alkaloid in young, green areca nuts, the concentration of this compound can be almost three times higher than that of arecoline in mature nuts.[9][10] this compound levels in various dried areca nut products have been found to range from 1.39 to 8.16 mg/g, often accounting for more than 50% of the total alkaloid content.[11]

Table 1: Quantitative Analysis of this compound in Areca catechu

| Component | Part of Plant | Method of Analysis | Reported Concentration | Reference |

|---|---|---|---|---|

| This compound | Fresh Seeds (Nut) | Not Specified | 0.19–0.72% | [9][10] |

| This compound | Dried Areca Nut Products | LC-MS/MS | 1.39 - 8.16 mg/g | [11] |

| Total Alkaloids | Dried Nut | Not Specified | 0.2% - 1.7% by weight | [12] |

| Total Alkaloids | Nut | Not Specified | 0.3% - 0.7% |[5][9] |

Extraction Methodologies

The extraction of this compound from Areca catechu nuts involves several methodologies, ranging from traditional solvent-based techniques to modern supercritical fluid extraction. A critical aspect of this compound extraction is its relationship with guvacoline, a methyl ester alkaloid also present in the nut.[12][13] Under basic conditions, such as the addition of lime (calcium hydroxide) during traditional betel quid preparation, guvacoline is hydrolyzed into this compound.[13] This transformation can also be intentionally induced during the extraction process to increase the yield of this compound.[12]

Key Extraction Techniques:

-

Solvent Extraction: This is a common method for extracting alkaloids. Organic solvents like methanol, ethanol, or hydroalcoholic mixtures are used.[13][14][15] Cold maceration is one such technique that avoids heat, thereby preserving thermolabile constituents.[14] The process typically involves soaking the powdered plant material in the chosen solvent for an extended period, followed by filtration and concentration of the extract.[14][16]

-

Supercritical Fluid Extraction (SFE): A more advanced, "green" technique involves using supercritical CO2.[12] In this method, the ground areca nut powder is dissolved in an alcohol and subjected to supercritical CO2 at high pressure (200-600 bar) and controlled temperature (20-70°C), resulting in an extract in the form of a paste, oil, or resin.[12]

-

Base-Catalyzed Hydrolysis: To maximize the this compound yield, a specific step can be included to convert guvacoline to this compound. This involves treating an aqueous solution of the extract with a suitable chemical base to raise the pH to between 8.0 and 12.0 for a period of 15 minutes to 2.5 hours, which facilitates the cleavage of the methyl ester.[12]

Experimental Protocols

This section provides detailed, synthesized protocols for the extraction and isolation of this compound based on methodologies described in the literature.

Protocol 1: Hydroalcoholic Cold Maceration and Isolation

This protocol is adapted from general phytochemical extraction procedures and is suitable for laboratory-scale extraction.[14][17]

Objective: To extract and isolate this compound from dried Areca catechu nuts.

Materials:

-

Dried, ripe Areca catechu nuts

-

Ethanol (95%)

-

Distilled water

-

Silica gel (60-120 mesh) for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, chloroform, ethyl acetate, methanol)

-

Standard laboratory glassware, grinder, and filtration apparatus

Methodology:

-

Sample Preparation: Dry the Areca catechu nuts to a constant weight and grind them into a coarse powder.

-

Extraction (Cold Maceration):

-

Place 100 g of the powdered nut material into a glass-stoppered flask.[14]

-

Add 200 mL of a hydroalcoholic solvent (1:1 ethanol:water).[14]

-

Seal the flask and let it stand for 6-7 hours, with intermittent shaking.[14]

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude hydroalcoholic extract.

-

-

Purification (Column Chromatography):

-

Prepare a slurry of the crude extract by mixing it with a small amount of silica gel.[17]

-

Pack a glass column with silica gel suspended in a non-polar solvent like hexane.[17]

-

Load the dried slurry onto the top of the column.

-

Elute the column with a gradient of solvents, starting with non-polar (e.g., hexane) and gradually increasing the polarity by adding solvents like chloroform, ethyl acetate, and finally methanol.[17]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions that show the presence of this compound (identified by comparison with a standard).

-

-

Isolation (Recrystallization):

-

Concentrate the pooled fractions containing this compound.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and allow it to recrystallize under refrigeration to obtain purified this compound crystals.[17]

-

-

Quantification and Characterization: The identity and purity of the isolated this compound can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol is based on the SFE process described for areca nut alkaloids.[12]

Objective: To extract alkaloids, including this compound, using supercritical CO2.

Materials:

-

Dried, powdered Areca catechu nuts

-

Alcohol (e.g., ethanol)

-

Supercritical fluid extractor system

Methodology:

-

Sample Preparation: Isolate, dry, and grind the Areca catechu nuts into a powder.[12]

-

Solubilization: Dissolve the powdered material in alcohol.[12]

-

Supercritical Extraction:

-

Collection: Collect the resulting extracted material, which may be in a paste, oil, or resin form.[12] This extract will contain a mixture of alkaloids and other compounds and will require further purification as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the extraction and isolation of this compound from Areca catechu nuts is a multi-step process that begins with raw plant material and ends with a purified, characterized compound.

Caption: Generalized workflow for this compound extraction and isolation.

Signaling Pathway: Inhibition of GABA Reuptake

This compound's primary pharmacological action is the inhibition of GABA reuptake from the synaptic cleft. It acts as a competitive inhibitor of GABA transporters (GATs), primarily GAT-1 and GAT-3, which are located on the presynaptic neuron and surrounding glial cells.[1][2] This action increases the concentration and residence time of GABA in the synapse, enhancing GABAergic neurotransmission.

Table 2: Inhibitory Activity of this compound on Rat GABA Transporters

| Transporter | IC50 Value | Reference |

|---|---|---|

| GAT-1 | 39 µM | [2] |

| GAT-2 | 58 µM | [2] |

| GAT-3 | 378 µM |[2] |

Caption: this compound inhibits the GABA transporter (GAT), blocking GABA reuptake.

References

- 1. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. oatext.com [oatext.com]

- 5. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

- 7. researchgate.net [researchgate.net]

- 8. ijraset.com [ijraset.com]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20050053678A1 - Methods and compositions for betel nut chewing gum - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pnrjournal.com [pnrjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. plantarchives.org [plantarchives.org]

- 17. Isolation and characterization of quinine from Polygonatum verticillatum: A new marker approach to identify substitution and adulteration - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of Guvacine hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and experimental protocols related to Guvacine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

This compound hydrochloride is the hydrochloride salt of this compound, a pyridine alkaloid naturally found in the nut of the Areca catechu palm.[1][2] It is classified as a beta-amino acid, a tetrahydropyridine, and an alpha,beta-unsaturated monocarboxylic acid.[3]

-

IUPAC Name: 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride[2]

-

CAS Number: 6027-91-4[4]

-

Molecular Formula: C₆H₁₀ClNO₂[2]

-

Canonical SMILES: Cl.OC(=O)C1=CCCNC1[5]

-

InChI Key: FGNUNVVTHHKDAM-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 163.60 g/mol | [2] |

| Melting Point | 306 - 309 °C | [3] |

| Solubility | Soluble in water. Almost insoluble in 100% alcohol, ether, chloroform, and benzene. | [3] |

| pKa (Strongest Acidic) | 3.57 | [2] |

| pKa (Strongest Basic) | 9.77 | [2] |

| logP | -2.2 | [2] |

| Polar Surface Area | 49.33 Ų | [2] |

Pharmacology

Mechanism of Action:

This compound hydrochloride is a specific inhibitor of γ-aminobutyric acid (GABA) transporters (GATs).[1][6] It functions by binding to presynaptic GABA reuptake transporters, thereby preventing the reuptake of GABA from the synaptic cleft.[1][3] This leads to an increase in the concentration and duration of action of GABA in the synapse. Notably, this compound has no significant affinity for postsynaptic GABA receptors.[1][3]

The inhibitory activity of this compound hydrochloride shows modest selectivity for different GAT subtypes.[6][7]

Caption: Mechanism of action of this compound hydrochloride as a GABA reuptake inhibitor.

Quantitative Pharmacological Data:

The inhibitory potency of this compound hydrochloride against various GABA transporters is summarized below.

| Transporter | Species | IC₅₀ (μM) | Source |

| GAT-1 | Human | 14 | [6][7][8] |

| GAT-1 | Rat | 39 | [6][7][9][10] |

| GAT-2 | Rat | 58 | [6][7][8][9][10] |

| GAT-3 | Human | 119 | [6][7][8] |

| GAT-3 | Rat | 378 | [6][7][9][10] |

| BGT-1 | Human | 1870 | [6][7][8] |

This compound also inhibits the uptake of GABA and β-alanine in native tissues with the following IC₅₀ values:[7]

-

Cat Spinal Cord: 23 ± 2 μM (GABA), 66 ± 11 μM (β-alanine)

-

Rat Cerebral Cortex: 8 ± 1 μM (GABA), 123 ± 28 μM (β-alanine)

Experimental Protocols

In Vitro GABA Uptake Inhibition Assay:

This protocol describes a cell-based assay to determine the inhibitory effect of compounds like this compound hydrochloride on GABA uptake.[11]

Workflow Diagram:

Caption: Workflow for an in vitro GABA uptake inhibition assay.

Methodology:

-

Cell Culture: Cells (e.g., cell lines stably expressing specific GAT subtypes) are grown in 24-well plates to an appropriate confluency.

-

Washing and Equilibration: The cell monolayers are washed three times with Hepes-buffered saline (HBS; containing in mM: 150 NaCl, 20 Hepes, 1 CaCl₂, 10 glucose, 5 KCl, 1 MgCl₂; pH 7.4). The plates are then allowed to equilibrate on a 37°C slide warmer for 10 minutes.

-

Compound Addition: After equilibration, the medium is removed, and the test compound (e.g., this compound hydrochloride at various concentrations) dissolved in HBS is added to each well (e.g., 450 µL/well). Non-specific uptake is determined in parallel wells containing a high concentration of unlabeled GABA (e.g., 1 mM).

-

Transport Initiation: GABA transport is initiated by adding a concentrated solution of [³H]GABA in HBS to each well (e.g., 50 µL to achieve a final concentration of 50 nM).

-

Incubation: The plates are incubated at 37°C for 10 minutes.

-

Termination of Uptake: The uptake is terminated by rapidly washing the plates three times with ice-cold HBS using a multi-well plate washer.

-

Cell Lysis and Scintillation Counting: The cells are solubilized with 0.05% sodium deoxycholate/0.1 N NaOH. An aliquot is then neutralized with 1 N HCl, and the radioactivity is measured using a scintillation counter.

-

Protein Quantification: The protein concentration in an aliquot of the solubilized cells is determined using a standard protein assay kit (e.g., BCA or Bradford assay).

-

Data Analysis: Specific GABA uptake is calculated by subtracting the non-specific uptake from the total uptake. The data are then normalized to the protein content. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Synthesis

Safety Information

This compound hydrochloride is associated with the following hazard classifications:[4]

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound hydrochloride | CAS 6027-91-4 | Tocris Bioscience [tocris.com]

- 9. This compound | CAS#:498-96-4 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

Guvacine as a Competitive Inhibitor of GABA Reuptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Guvacine, a key pharmacological tool in the study of the GABAergic system. This compound, an alkaloid derived from the nut of the Areca catechu palm, is a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) reuptake. By blocking the GABA transporters (GATs), this compound elevates extracellular GABA levels, thereby potentiating GABAergic neurotransmission. This guide details its mechanism of action, quantitative inhibitory profile, the experimental protocols used for its characterization, and key signaling pathways involved.

Mechanism of Action: Competitive Inhibition of GABA Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action in the synaptic cleft is terminated by reuptake into presynaptic neurons and surrounding glial cells through the action of four distinct GABA transporters: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[1][2] These transporters are sodium- and chloride-dependent symporters that play a crucial role in maintaining the balance of synaptic inhibition.

This compound exerts its effects by acting as a competitive inhibitor at these GABA transporters. Structurally similar to GABA, this compound binds to the same recognition site on the GATs, thereby preventing the binding and subsequent translocation of GABA from the synaptic cleft back into the cell. This competitive antagonism leads to a transient increase in the synaptic concentration of GABA, enhancing the activation of postsynaptic GABA receptors and prolonging the inhibitory signal. While this compound is a potent inhibitor, it is also reported to be a substrate for the transporters, meaning it can be transported into the cell, albeit at a much lower rate than GABA.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against various GAT subtypes, primarily through the determination of its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the GABA uptake activity under specific experimental conditions. While Ki (inhibition constant) values provide a more direct measure of binding affinity, IC50 values are more commonly reported for this compound in the literature.

| Transporter Subtype | Species | IC50 (µM) | Reference |

| GAT-1 | Rat | 39 | [3] |

| GAT-2 | Rat | 58 | [3] |

| GAT-3 | Rat | 378 | [3] |

Note: Further studies are required to determine the Ki values of this compound for all GAT subtypes to provide a more complete quantitative comparison of its binding affinity.

Experimental Protocols

The characterization of this compound's inhibitory activity on GABA transporters relies on well-established in vitro assays. The following are detailed methodologies for two key experimental approaches.

[³H]GABA Uptake Assay

This assay directly measures the inhibition of GABA transport into cells or synaptosomes.

Objective: To determine the IC50 value of this compound for the inhibition of GABA uptake by specific GAT subtypes.

Materials:

-

Cell line stably expressing a specific GAT subtype (e.g., HEK-293 cells) or prepared synaptosomes.

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

This compound hydrochloride.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture and Plating: Culture the GAT-expressing cells to confluency and seed them into 96-well microplates. Allow the cells to adhere and grow for 24-48 hours.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.

-

Pre-incubation: Wash the cells with pre-warmed assay buffer. Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Uptake: Add a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well.

-

Data Analysis: Measure the radioactivity in each well using a microplate scintillation counter. The amount of radioactivity is proportional to the amount of [³H]GABA taken up by the cells. Plot the percentage of inhibition of [³H]GABA uptake against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the GABA transporter.

Objective: To determine the binding affinity (Ki) of this compound for a specific GAT subtype.

Materials:

-

Membrane preparations from cells expressing a specific GAT subtype.

-

A suitable radioligand (e.g., [³H]tiagabine for GAT-1).

-

This compound hydrochloride.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the GAT of interest and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specifically bound radioligand at each this compound concentration by subtracting the non-specific binding (measured in the presence of a high concentration of a known GAT inhibitor). Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAergic Synapse and this compound's Site of Action

The following diagram illustrates the key components of a GABAergic synapse and highlights the mechanism of GABA reuptake and its inhibition by this compound.

Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with this compound's inhibitory action.

Experimental Workflow for Characterizing a GAT Inhibitor

The following diagram outlines a typical workflow for the preclinical characterization of a potential GABA reuptake inhibitor like this compound.

Caption: A typical experimental workflow for characterizing a novel GABA reuptake inhibitor.

Logical Relationship of Competitive Inhibition

The following diagram illustrates the logical relationship of competitive inhibition at the GABA transporter.

Caption: Logical diagram of competitive inhibition at the GABA transporter binding site.

References

- 1. Gaba-At Inhibitors: Design, Synthesis, Pharmacological Characterization, Molecular Docking and Admet Studies [gcris.yyu.edu.tr]

- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

Guvacine's Affinity for GAT-1, GAT-2, and GAT-3 Subtypes: A Technical Guide

Introduction

Guvacine, a pyridine alkaloid naturally found in the nut of the Areca catechu tree, is recognized as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] It exerts its effects by binding to GABA transporters (GATs), which are critical for regulating GABA levels in the synaptic cleft.[2] Understanding the specific affinity of this compound for different GAT subtypes is crucial for its application as a pharmacological tool and as a scaffold for developing novel therapeutics targeting the GABAergic system. This guide provides a detailed overview of this compound's binding affinity for GAT-1, GAT-2, and GAT-3, the experimental protocols used to determine these affinities, and a visual representation of the associated workflows.

Data Presentation: this compound's Inhibitory Potency

This compound's affinity for GABA transporter subtypes is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of GABA uptake. The data reveals that this compound exhibits modest selectivity for GAT-1 over other subtypes.[3]

| Transporter Subtype | Species | IC50 (μM) |

| GAT-1 | Human | 14[3] |

| Rat | 39[1][3] | |

| GAT-2 | Rat | 58[1][3] |

| GAT-3 | Human | 119[3] |

| Rat | 378[1][3] |

Table 1: Comparative IC50 values of this compound for GAT subtypes.

The data indicates that this compound is most potent at inhibiting human GAT-1, followed by rat GAT-1 and GAT-2. Its lowest affinity is for the GAT-3 subtype in both species.

Visualization of this compound's GAT Affinity

The following diagram illustrates the hierarchical binding affinity of this compound for the different GAT subtypes based on the compiled IC50 data. A lower IC50 value corresponds to a higher binding affinity.

Caption: this compound's preferential binding affinity for GAT subtypes.

Experimental Protocols: GABA Uptake Inhibition Assay

The determination of this compound's IC50 values is primarily achieved through GABA uptake inhibition assays.[4] These assays measure the ability of a compound to compete with a radiolabeled substrate, typically [3H]GABA, for transport into cells expressing a specific GAT subtype.

Cell Culture and Transporter Expression

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous transporter expression and high transfection efficiency.[4]

-

Transfection: Cells are stably or transiently transfected with plasmids encoding the specific human or rat GAT subtype (GAT-1, GAT-2, or GAT-3).[4]

-

Culture: Transfected cells are cultured to an appropriate density (e.g., 50,000 cells per well in a 96-well plate) in a suitable medium before the assay.[5][6]

Radioligand Uptake Assay Procedure

-

Preparation: On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., a Krebs-Ringer-HEPES buffer).

-

Inhibitor Incubation: Cells are pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C with various concentrations of this compound. A control group with no inhibitor is included to determine maximum uptake.

-

Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]GABA mixed with non-radiolabeled GABA.

-

Incubation: The cells are incubated for a short period (e.g., 1-10 minutes) to allow for the uptake of [3H]GABA. This phase is critical and must be timed precisely to ensure measurement of the initial transport rate.

-

Termination of Uptake: The reaction is rapidly terminated by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [3H]GABA.

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based solution) to release the internalized [3H]GABA.

-

Quantification: The lysate is transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts are proportional to the amount of [3H]GABA taken up by the cells.

Data Analysis

-

The raw data (counts per minute) are converted to percentage inhibition relative to the control wells (no this compound).

-

The percentage inhibition is plotted against the logarithm of the this compound concentration.

-

A non-linear regression analysis (e.g., a four-parameter logistic curve) is used to fit the data and determine the IC50 value.

Experimental Workflow Visualization

The diagram below outlines the key steps in a typical GABA uptake inhibition assay used to determine the potency of inhibitors like this compound.

Caption: Workflow of a [3H]GABA uptake inhibition assay.

This compound serves as a valuable pharmacological tool for studying the GABAergic system, demonstrating a clear, albeit modest, selectivity for the GAT-1 transporter over GAT-2 and GAT-3. The standardized in vitro GABA uptake assays, utilizing cell lines expressing specific transporter subtypes, provide a robust method for quantifying the inhibitory potency of this compound and its derivatives. This detailed understanding of its affinity profile is essential for researchers investigating the distinct physiological roles of GAT subtypes and for drug development professionals aiming to design more potent and selective GABA uptake inhibitors for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

Foundational Research on Guvacine's Effects on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine, a naturally occurring alkaloid found in the nut of the areca palm (Areca catechu), is a competitive inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft, this compound effectively increases the concentration and prolongs the action of GABA at its receptors. This potentiation of GABAergic neurotransmission leads to a general reduction in neuronal excitability, a mechanism that is of significant interest for the development of therapeutics targeting neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain. This technical guide provides an in-depth overview of the foundational research on this compound's effects on neuronal excitability, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: GAT-1 Inhibition

This compound's primary molecular target is the GAT-1, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. GAT-1 is predominantly expressed on presynaptic terminals of GABAergic neurons and on surrounding glial cells, where it plays a crucial role in terminating GABAergic signaling by removing GABA from the extracellular space.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound modulates neuronal excitability.

Methodological & Application

Application Note: Protocol for Preparing Guvacine Hydrochloride Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract

Guvacine hydrochloride is a pyridine alkaloid that acts as a competitive inhibitor of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2][3] It is widely used in neuroscience research to study the role of GABAergic signaling by preventing the reuptake of GABA from the synaptic cleft, thereby increasing its extracellular concentration.[4][5] Accurate and consistent preparation of this compound hydrochloride stock solutions is critical for obtaining reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound hydrochloride stock solutions.

Quantitative Data Summary

The physicochemical properties of this compound hydrochloride are summarized below. This data is essential for accurate calculations and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉NO₂·HCl | |

| Molecular Weight | 163.6 g/mol | |

| CAS Number | 6027-91-4 | [6] |

| Appearance | White to off-white solid | N/A |

| Solubility (Water) | Soluble up to 100 mM | |

| Solubility (DMSO) | 16 mg/mL (~97.8 mM) | [1] |

| Solubility (0.9% Saline) | 33 mg/mL (~201.7 mM) | [7] |

| Storage (Solid Form) | Room Temperature | |

| Storage (Stock Solution) | -20°C (short-term) or -80°C (long-term) | Standard Practice |

| IC₅₀ Values | hGAT-1: 14 µM, rGAT-2: 58 µM, hGAT-3: 119 µM | [1] |

Mechanism of Action: Inhibition of GABA Reuptake

This compound hydrochloride's primary mechanism of action is the inhibition of GABA transporters (GATs) located on the presynaptic neuron and surrounding glial cells. By blocking these transporters, this compound prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of GABA and enhanced activation of postsynaptic GABA receptors.

Caption: Mechanism of this compound HCl action on a GABAergic synapse.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 100 mM stock solution of this compound hydrochloride. The final concentration can be adjusted based on experimental needs by modifying the initial mass of the compound.

3.1. Materials and Equipment

-

This compound hydrochloride powder (CAS 6027-91-4)

-

Sterile, nuclease-free water or cell culture grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile serological pipettes and micropipettes with sterile tips

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size)

-

Sterile syringes

-

Sterile, light-protecting cryovials for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Safety Precautions

-

This compound hydrochloride may cause skin and serious eye irritation.[6] Handle with care in a well-ventilated area or chemical hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, throughout the procedure.

3.3. Step-by-Step Procedure

-

Calculation: To prepare a 100 mM stock solution, use the following formula:

-

Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

-

Example for 10 mL of 100 mM stock:

-

Mass (g) = 0.1 mol/L x 0.01 L x 163.6 g/mol = 0.1636 g (or 163.6 mg)

-

-

Weighing: Carefully weigh the calculated amount of this compound hydrochloride powder using an analytical balance and transfer it to a sterile conical tube.

-

Solubilization:

-

Add the desired solvent (e.g., sterile water) to the conical tube containing the powder. Add approximately 80% of the final volume to allow for mixing.

-

Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

-

-

Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume and mix gently by inversion.

-

Sterilization:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe tip.

-

Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination, ensuring the solution is suitable for cell culture.

-

-

Aliquoting and Storage:

-

Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each vial clearly with the compound name ("this compound HCl"), concentration (100 mM), preparation date, and your initials.

-

Store the aliquots at -20°C for short-term use (weeks to months) or at -80°C for long-term storage (months to years).

-

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound hydrochloride stock solution.

Caption: Workflow for preparing this compound hydrochloride stock solution.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Hydrochloride | C6H10ClNO2 | CID 11957555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Guvacine as a Pharmacological Tool to Investigate Epilepsy Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacine, a natural alkaloid found in the areca nut, serves as a valuable pharmacological tool for investigating the role of the GABAergic system in epilepsy.[1][2] As a competitive inhibitor of the GABA transporter 1 (GAT-1), this compound effectively blocks the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission.[3][4] This mechanism of action makes it a subject of interest in the study of seizure disorders, where an imbalance in excitatory and inhibitory signaling is a key pathological feature. These application notes provide detailed protocols for utilizing this compound in common preclinical epilepsy models and summarize its quantitative effects on seizure parameters.

Mechanism of Action

This compound selectively inhibits GAT-1, a crucial protein responsible for clearing GABA from the synapse. By blocking GAT-1, this compound increases the concentration and prolongs the presence of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This potentiation of inhibitory signaling helps to counteract the excessive neuronal excitation that characterizes epileptic seizures. Derivatives of this compound, such as SK&F 100330A, have been developed to enhance its potency and oral bioavailability.[3]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound action at the GABAergic synapse.

Data Presentation

The following tables summarize the quantitative effects of this compound and its derivatives in various in vitro and in vivo epilepsy models.

Table 1: In Vitro Inhibition of GABA Transporters by this compound and Derivatives

| Compound | Transporter | Preparation | IC50 | Reference |

| This compound | GAT-1 | Rat Brain Synaptosomes | ~20 µM | [3] |

| SK&F 100330A | GAT-1 | Rat Brain Synaptosomes | ~1 µM | [3] |

| NO-711 | GAT-1 | Rat Neocortical Cultures | 42 nM | [5] |

Table 2: Anticonvulsant Effects of this compound Derivatives in Rodent Seizure Models

| Compound | Animal Model | Species | Route | Dose (mg/kg) | Effect | Reference |

| SK&F 100330A | PTZ-induced convulsions | Rat | i.p. | 10 | Potent inhibition of convulsions | [3] |

| SK&F 100330A | MES-induced convulsions | Rat | i.p. | Not specified | Inhibition of convulsions | [3] |

| This compound Methyl Ester | Electroconvulsions | Mouse | i.p. | 0.22 mmol/kg | Elevation of convulsive threshold | [1] |

| This compound Ethyl Ester | PTZ-induced convulsions | Mouse | i.p. | 0.22 mmol/kg | Elevation of convulsive threshold | [1] |

Experimental Protocols

Detailed methodologies for key experiments using this compound in epilepsy models are provided below.

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the anticonvulsant efficacy of this compound against chemically-induced generalized seizures.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound hydrochloride

-

Pentylenetetrazole (PTZ)

-

Sterile saline (0.9% NaCl)

-

Animal observation cages

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Timer

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

-

Drug Preparation: Dissolve this compound hydrochloride and PTZ in sterile saline to the desired concentrations.

-

Animal Grouping: Randomly divide the mice into groups (n=8-10 per group):

-

Vehicle control (saline)

-

This compound (various doses, e.g., 10, 20, 40 mg/kg)

-

Positive control (e.g., Diazepam)

-

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes before PTZ injection.

-

Seizure Induction: Inject PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. Record the following parameters:

-

Latency to first myoclonic jerk: Time from PTZ injection to the first noticeable muscle twitch.

-

Latency to generalized clonic seizure: Time from PTZ injection to the onset of a full-body seizure with loss of posture.

-

Seizure duration: Total time spent in a generalized clonic seizure.

-

Seizure severity: Score the seizures based on a standardized scale (e.g., Racine scale).

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the control group.

Protocol 2: Audiogenic Seizure Model in DBA/2 Mice

Objective: To evaluate the effect of this compound on genetically determined reflex seizures.

Materials:

-

Male DBA/2 mice (21-28 days old)

-

This compound hydrochloride

-

Sterile saline (0.9% NaCl)

-

Sound-proof chamber equipped with a high-frequency sound source (e.g., an electric bell, ~100 dB)

-

Syringes and needles for i.p. injection

-

Timer

Procedure:

-

Animal Handling: Handle DBA/2 mice gently to minimize stress, as they are prone to handling-induced seizures.

-

Drug Preparation: Prepare this compound solutions as described in Protocol 1.

-

Animal Grouping: Divide the mice into treatment groups as in Protocol 1.

-

Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to the audiogenic stimulus.

-

Seizure Induction: Place each mouse individually in the sound-proof chamber and expose it to the high-frequency sound for 60 seconds.

-

Observation: Observe the mouse during and after the auditory stimulus and record the following seizure phases:

-

Wild running: Initial explosive running phase.

-

Clonic seizure: Loss of posture with jerking of all four limbs.

-

Tonic seizure: Rigid extension of the limbs.

-

Respiratory arrest: Cessation of breathing.

-

-

Data Analysis: Analyze the percentage of mice in each group that exhibit each seizure phase. Statistical analysis can be performed using Fisher's exact test.

Mandatory Visualizations

Experimental Workflow for In Vivo Anticonvulsant Screening

Caption: Workflow for preclinical screening of this compound.

Logical Relationship of this compound's Pharmacological Action

Caption: Logical flow of this compound's anticonvulsant effect.

References

- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 2. Effects of the Areca nut constituents arecaidine and this compound on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel inhibitors of gamma-aminobutyric acid (GABA) uptake: anticonvulsant actions in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Effect of Guaifenesin against Pentylenetetrazol-Induced Seizure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Effects of Guvacine on Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, worry, or unease. The gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, plays a crucial role in regulating anxiety.[1][2] Guvacine, a natural alkaloid found in the nut of Areca catechu, is a potent inhibitor of GABA transporter 1 (GAT-1).[3][4] GAT-1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. By inhibiting GAT-1, this compound increases the extracellular concentration of GABA, enhancing GABAergic neurotransmission. This mechanism suggests that this compound may have anxiolytic (anti-anxiety) properties.[5][6][7]

These application notes provide a detailed experimental design for assessing the anxiolytic potential of this compound in established rodent models of anxiety. The protocols for the Elevated Plus Maze (EPM) and the Open Field Test (OFT) are described, along with recommendations for data collection and analysis.

Note on Bioavailability: Preclinical studies on this compound have shown that its ability to cross the blood-brain barrier may be limited.[3] Therefore, a thorough dose-response investigation is recommended to determine the optimal therapeutic window. The use of this compound hydrochloride is advised for improved water solubility and stability.[3]

Signaling Pathway: this compound's Mechanism of Action

This compound enhances GABAergic inhibition by blocking the GAT-1 transporter on presynaptic neurons and glial cells. This leads to an accumulation of GABA in the synaptic cleft, resulting in prolonged activation of postsynaptic GABA-A receptors and a subsequent inhibitory effect on neuronal activity.

Caption: this compound inhibits the GAT-1 transporter, increasing synaptic GABA levels.

Experimental Workflow

The following diagram outlines the general workflow for assessing the anxiolytic effects of this compound in rodent models.

Caption: Overview of the experimental procedure from animal acclimation to data analysis.

Experimental Protocols

Animals and Housing

-

Species: Adult male C57BL/6 mice (8-10 weeks old).

-

Housing: Animals should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimation: Allow at least one week of acclimation to the housing facility before the start of any experiments.

-

Handling: Handle the mice for a few minutes each day for 3-5 days prior to testing to reduce stress.

Drug Preparation and Administration

-

Compound: this compound hydrochloride (for enhanced solubility).

-

Vehicle: 0.9% sterile saline.

-

Concentrations: Prepare fresh solutions of this compound hydrochloride on the day of the experiment. Based on studies with similar GAT-1 inhibitors like Tiagabine, a starting dose range of 1, 5, and 10 mg/kg is recommended for a dose-response study.

-

Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. The injection volume should be 10 ml/kg.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8][9][10][11]

-

Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the trial.

-

Place a mouse on the central platform facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

Between trials, clean the maze with 70% ethanol to remove olfactory cues.

-

-

Parameters to Measure:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

Open Field Test (OFT) Protocol

The OFT is used to assess general locomotor activity and anxiety-like behavior, which is indicated by the tendency of rodents to remain near the walls of the arena (thigmotaxis).[3][5][6]

-

Apparatus: A square arena (50 x 50 x 40 cm) with the floor divided into a central zone and a peripheral zone.

-

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes.

-

Gently place the mouse in the center of the open field.

-

Allow the mouse to explore freely for 10 minutes.

-

Record the session with an overhead video camera.

-

Clean the arena with 70% ethanol between subjects.

-

-

Parameters to Measure:

-

Time spent in the center zone.

-

Time spent in the peripheral zone.

-

Latency to enter the center zone.

-

Total distance traveled.

-

Rearing frequency.

-

Number of fecal boli.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound in the Elevated Plus Maze (EPM)

| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries (%) | Total Distance (cm) |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Effects of this compound in the Open Field Test (OFT)

| Treatment Group | Time in Center (s) | Latency to Center (s) | Total Distance (cm) | Rearing Frequency | Fecal Boli |

| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Statistical Analysis

Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.

Interpretation of Results

-

Anxiolytic Effect: An increase in the time spent in and/or entries into the open arms of the EPM, or an increase in the time spent in the center of the OFT, would suggest an anxiolytic effect of this compound.

-

Locomotor Activity: The total distance traveled in both tests serves as a measure of general locomotor activity. Significant changes in this parameter could indicate sedative or stimulant effects of the compound, which is an important consideration when interpreting the anxiety-related data.

-

Dose-Response: A dose-dependent effect would provide stronger evidence for the pharmacological activity of this compound.

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical assessment of this compound's anxiolytic potential. By utilizing validated behavioral models and a systematic approach to data collection and analysis, researchers can effectively evaluate the therapeutic promise of this GAT-1 inhibitor for anxiety disorders. Further studies may explore the chronic effects of this compound and its potential in other models of psychopathology.

References

- 1. Cabergoline possesses a beneficial effect on blood-brain barrier (BBB) integrity against lipopolysaccharide (LPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the Areca nut constituents arecaidine and this compound on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABA uptake inhibitors. Synthesis and effects on audiogenic seizures of ester prodrugs of nipecotic acid, this compound and cis-4-hydroxynipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood-brain barrier transport studies of organic guanidino cations using an in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accurateclinic.com [accurateclinic.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical and behavioral studies following subchronic administration of GABA uptake inhibitors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Utilizing Guvacine to Explore the Role of GABA Transporters in Synaptic Plasticity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its precise regulation is crucial for maintaining the balance between excitation and inhibition, a cornerstone of proper neuronal function. GABA transporters (GATs) are critical in this process by clearing GABA from the synaptic cleft and extrasynaptic spaces, thereby shaping the temporal and spatial profile of GABAergic signaling. Dysregulation of GAT function has been implicated in various neurological and psychiatric disorders. Guvacine, an alkaloid derived from the areca nut, is a competitive inhibitor of GABA uptake and serves as a valuable pharmacological tool to investigate the physiological roles of GATs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to explore the intricate role of GABA transporters in synaptic plasticity, the cellular basis of learning and memory.

Data Presentation: Quantitative Profile of this compound

This compound exhibits modest selectivity for different GABA transporter subtypes. Understanding its inhibitory profile is essential for designing and interpreting experiments.

| Transporter | Species | IC50 (µM) | Reference |

| GAT-1 | Human | 14 | [2][3][4][5] |

| GAT-1 | Rat | 39 | [1][2][4][5] |

| GAT-2 | Rat | 58 | [1][2][3][4][5] |

| GAT-3 | Human | 119 | [2][3][4][5] |

| GAT-3 | Rat | 378 | [1][2][4][5] |

| BGT-1 | Human | 1870 | [2][3][4][5] |

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various GABA transporter subtypes across different species.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key concepts and workflows for investigating the role of GABA transporters in synaptic plasticity using this compound.

Caption: GABAergic synapse showing GABA release, receptor binding, and reuptake by GAT-1 and GAT-3, which are inhibited by this compound.

Caption: Experimental workflow for investigating the effects of this compound on synaptic plasticity and GABA transporter function.

Caption: Signaling pathway illustrating how this compound-mediated inhibition of GATs can modulate synaptic plasticity.

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol details how to assess the impact of this compound on LTP at the Schaffer collateral-CA1 synapse, a classic model of synaptic plasticity.

Materials:

-

Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgSO4, 10 glucose.

-

This compound hydrochloride

-

Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.

-

Adult rats or mice.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

-

Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[6]

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[6]

-

-

Recording Setup:

-